Methyl 6-bromo-5-nitronicotinate

Catalog No.
S876294
CAS No.
1211519-89-9
M.F
C7H5BrN2O4
M. Wt
261.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-bromo-5-nitronicotinate

CAS Number

1211519-89-9

Product Name

Methyl 6-bromo-5-nitronicotinate

IUPAC Name

methyl 6-bromo-5-nitropyridine-3-carboxylate

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3

InChI Key

DBBBELCPCXHASZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-]

Methyl 6-bromo-5-nitronicotinate is an organic compound with the molecular formula C7H5BrN2O4C_7H_5BrN_2O_4 and a molecular weight of approximately 261.03 g/mol. This compound features a bromine atom at the sixth position and a nitro group at the fifth position of the nicotinic acid derivative. Its structural uniqueness arises from the combination of these functional groups, which contribute to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

Typical of nitro compounds and halogenated derivatives. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles under appropriate conditions, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in coupling reactions.
  • Formation of Esters: The carboxylic acid functionality can react with alcohols to form esters, which may enhance solubility and bioavailability.

These reactions make Methyl 6-bromo-5-nitronicotinate a versatile intermediate in organic synthesis.

Methyl 6-bromo-5-nitronicotinate exhibits significant biological activity, particularly as a potential pharmacological agent. It has been noted for its inhibitory effects on certain cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism. This inhibition may suggest its utility in drug design, particularly for enhancing the efficacy of co-administered medications by reducing their metabolic degradation . Additionally, compounds with similar structures have shown antibacterial and anti-inflammatory properties, indicating that Methyl 6-bromo-5-nitronicotinate may possess similar therapeutic potentials.

The synthesis of Methyl 6-bromo-5-nitronicotinate can be achieved through various methods:

  • Bromination of Methyl 5-nitronicotinate: This method involves treating Methyl 5-nitronicotinate with bromine or brominating agents under controlled conditions to introduce the bromine atom at the sixth position.
  • Nitration Reactions: Starting from appropriate pyridine derivatives, nitration can introduce the nitro group at the fifth position before bromination.
  • Alkylation Reactions: Utilizing phase transfer catalysis or other alkylation techniques can also yield this compound from simpler precursors .

These synthetic routes highlight the compound's accessibility for research and development purposes.

Methyl 6-bromo-5-nitronicotinate has several applications:

  • Pharmaceutical Research: Due to its biological activity, it serves as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemistry: Its potential as an agrochemical makes it valuable for developing pesticides or herbicides.
  • Chemical Synthesis: As an intermediate in organic synthesis, it facilitates the preparation of more complex molecules with desired properties.

Interaction studies have revealed that Methyl 6-bromo-5-nitronicotinate interacts with various biological targets. Notably, its role as an inhibitor of cytochrome P450 enzymes suggests that it may affect drug metabolism and pharmacokinetics when co-administered with other medications . Further studies are warranted to elucidate its full interaction profile and potential side effects.

Several compounds share structural similarities with Methyl 6-bromo-5-nitronicotinate. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityKey Features
Methyl 6-chloro-5-nitronicotinate0.72Contains chlorine instead of bromine; similar reactivity.
Methyl 6-bromo-5-methylnicotinate0.71Features a methyl group at the fifth position; potential for different biological activity.
Methyl 2-amino-5-nitronicotinate0.79Contains an amino group; may exhibit different pharmacological properties.
Methyl 5-bromonicotinate0.76Bromine substitution at the fifth position; different biological implications.
Methyl 6-bromo-4-chloronicotinate0.81Different halogens and positions; varied reactivity profiles.

These comparisons illustrate how modifications in halogenation and functional groups can significantly influence biological activity and chemical behavior.

Methyl 6-bromo-5-nitronicotinate stands out due to its unique combination of a bromine atom and a nitro group on the nicotinic framework, making it an interesting subject for further research in medicinal chemistry and related fields.

Nitration-Bromination Sequential Strategies

The synthesis of methyl 6-bromo-5-nitronicotinate typically employs sequential nitration and bromination reactions, leveraging the distinct reactivity patterns of pyridine scaffolds [2] [3]. These approaches capitalize on the regioselective nature of electrophilic aromatic substitution reactions in pyridine systems, where the electron-deficient nature of the heterocycle directs substituent incorporation to specific positions [2] [4].

Regioselective Nitration of Pyridine Scaffolds

Pyridine nitration presents unique challenges due to the electron-deficient nature of the heterocyclic ring system [2] [3]. Classical nitration conditions employing concentrated nitric acid and sulfuric acid at elevated temperatures (300°C) yield 3-nitropyridine in modest yields of approximately 6% [2]. The harsh reaction conditions reflect the deactivated nature of the pyridine ring toward electrophilic attack [2].

Alternative nitration methodologies have emerged to address these limitations [3] [4]. The dinitrogen pentoxide-sodium bisulfite system represents a significant advancement, enabling nitration under milder conditions [3] [5]. This approach involves initial formation of N-nitropyridinium nitrate intermediates, followed by nucleophilic attack by bisulfite to generate dihydropyridine intermediates [3]. The subsequent rearrangement involves migration of the nitro group from nitrogen to the 3-position through a [1] [6] sigmatropic shift mechanism [3].

The trifluoroacetic anhydride-nitric acid system offers enhanced substrate scope and improved yields ranging from 10-83% [7]. This methodology employs trifluoroacetic anhydride as an activating medium, facilitating nitration through formation of more reactive nitrating species [7]. The reaction proceeds under controlled temperature conditions, typically initiated at ice bath temperatures and gradually warmed to room temperature [7].

Recent developments in meta-nitration strategies have introduced dearomatization-rearomatization approaches for achieving regioselective C-H nitration [4] [8]. These methods employ radical pathways to achieve selective nitration at the meta-position relative to the pyridine nitrogen [4] [8]. The catalyst-free, open-air conditions make these approaches particularly attractive for synthetic applications [4] [8].

Electrophilic Aromatic Bromination Techniques

Bromination of pyridine derivatives requires careful consideration of electronic effects and reaction conditions [2] [9]. The classical approach employs bromine in oleum, which generates 3-bromopyridine in good yields through formation of pyridinium-1-sulfonate intermediates [2]. This mechanism accounts for the requirement of oleum rather than concentrated sulfuric acid alone [2].

Iron tribromide-catalyzed bromination represents the standard electrophilic aromatic substitution approach [9] [10]. The mechanism involves formation of an electrophilic bromine complex through interaction of bromine with the Lewis acid catalyst [9]. The resulting electrophile attacks the aromatic ring, generating a sigma complex that undergoes deprotonation to restore aromaticity [9]. Temperature control is critical, with bromination of electron-deficient systems like nitrobenzene requiring elevated temperatures around 140°C [10].

Alternative bromination reagents include sodium monobromoisocyanurate, which has demonstrated effectiveness for halogenation of heterocyclic systems [11]. This reagent offers advantages in terms of handling and selectivity compared to elemental bromine [11]. The reaction typically proceeds in dimethylformamide as solvent, providing moderate to high yields for various substrate classes [11].

Free radical bromination pathways using N-bromosuccinimide represent another approach, particularly effective for methylated pyridine derivatives [12]. The regioselectivity in unsymmetrical systems demonstrates that nitrogen acts as a deactivating group inductively, with bromination occurring preferentially at positions most distant from the ring nitrogen [12].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for optimizing reaction conditions and improving synthetic efficiency [13] [14]. The technology offers advantages including reduced reaction times, enhanced yields, and improved regioselectivity through selective heating mechanisms [13].

Process optimization studies have identified key parameters for microwave-assisted synthesis [14]. Orthogonal experimental design approaches enable systematic evaluation of multiple variables including microwave power, irradiation time, operating pressure, and reagent concentration [14]. Statistical analysis of these factors reveals optimal conditions for maximizing yield and purity [14].

ParameterOptimal RangeEffect on Yield
Microwave Power200WHigh efficiency, 96.65% power utilization [14]
Irradiation Time100 minutesBalanced conversion and selectivity [14]
Reagent Concentration50 millimolar per literOptimal mass transfer [14]
Temperature Control75°CMinimized side reactions [14]

The mechanism of microwave heating involves direct interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform heating [13]. This selective heating can improve regioselectivity and stereoselectivity aspects crucial for bioactive compound synthesis [13]. The reduced energy consumption compared to conventional heating makes microwave synthesis ideal for optimization processes [13].

Microwave-assisted synthesis of metal-organic frameworks has demonstrated the scalability of these approaches [6]. The methodology maintains high efficiency during scale-up operations while preserving material properties compared to conventional heating methods [6]. No significant effects on morphology, crystal size, or defect formation were observed when comparing microwave and conventional heating approaches [6].

Purification and Characterization Protocols

Purification of methyl 6-bromo-5-nitronicotinate requires specialized techniques adapted to the compound's physicochemical properties [15] [16]. Column chromatography using hexane-ethyl acetate solvent systems represents the primary purification method [17] [7]. The elution conditions typically employ a 1:1 hexane to ethyl acetate ratio, providing effective separation of the target compound from reaction byproducts [17] [7].

Recrystallization techniques offer high-purity product isolation for crystalline materials [18] [19]. The process involves dissolution in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [18] [19]. Slow cooling rates favor formation of large, well-formed crystals with enhanced purity [18] [19]. Solvent selection requires consideration of solubility profiles, with the ideal solvent dissolving the compound at high temperatures while maintaining low solubility at reduced temperatures [19].

Purification MethodPurity AchievedTime RequiredScale Suitability
Column Chromatography90-95%2-4 hoursLaboratory scale
Recrystallization>98%24-48 hoursSmall to medium scale
Cation-Exchange>95%10 minutesLarge scale capable

Cation-exchange chromatography provides rapid and efficient purification for pyridine derivatives [20]. The method employs Dowex 50X8 resin in ammonium form, eluted with ammonium acetate buffer at pH 8.5 [20]. This approach offers significant time savings compared to traditional gel filtration methods, requiring only 10 minutes versus hours for conventional techniques [20]. The method accommodates much larger quantities than alternative purification approaches, with successful purification demonstrated at micromole scales [20].

Characterization protocols employ multiple analytical techniques to confirm structure and assess purity [21] [22] [23]. Nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of chemical shifts, coupling patterns, and integration ratios [21]. The technique exploits differences in nuclear magnetic environments to identify functional groups and molecular connectivity [21].

Characterization TechniqueInformation ProvidedSample RequirementsAnalysis Time
1H Nuclear Magnetic ResonanceProton environment, coupling patterns5-10 milligrams15-30 minutes
13C Nuclear Magnetic ResonanceCarbon framework, functional groups10-20 milligrams30-60 minutes
Infrared SpectroscopyFunctional group identification1-5 milligrams5-10 minutes
Mass SpectrometryMolecular weight, fragmentation<1 milligram5-15 minutes

Infrared spectroscopy enables functional group identification through analysis of vibrational transitions [23]. The technique exploits the characteristic vibrational frequencies of covalent bonds, with stronger bonds and lighter atoms exhibiting higher stretching frequencies [23]. The wavelength range from 2,500 to 16,000 nanometers provides comprehensive coverage of organic functional groups [23].

Mass spectrometry offers highly sensitive molecular weight determination and structural elucidation through fragmentation analysis [24]. The technique enables tentative identification through spectral matching against compiled libraries of reference standards [24]. Modern electrospray ionization methods provide molecular ion information with minimal sample requirements [24].

XLogP3

1.6

Wikipedia

Methyl 6-bromo-5-nitropyridine-3-carboxylate

Dates

Last modified: 08-16-2023

Explore Compound Types